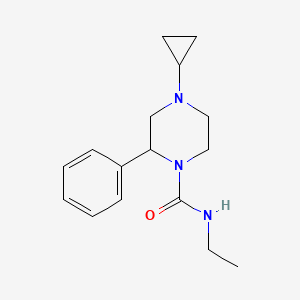

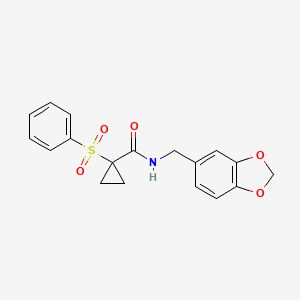

![molecular formula C21H18N2O3S2 B2429217 N-(萘并[2,1-d]噻唑-2-基)-4-(苯磺酰基)丁酰胺 CAS No. 899961-09-2](/img/structure/B2429217.png)

N-(萘并[2,1-d]噻唑-2-基)-4-(苯磺酰基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide and similar compounds often starts from simple commercially available building blocks . The process involves a series of reactions including S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, or S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

The molecular structure of N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide was analyzed by 1H NMR, 13C NMR and Mass spectral analysis .

Chemical Reactions Analysis

The chemical reactions involving N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide are complex and involve multiple steps . The compounds have shown significant docking scores in the range of -7.98 to -5.52 and -9.44 to -7.2 kcal/mol with the M. tuberculosis enoyl reductase (M. tb. InhA) and C. albicans sterol 14-α demethylase (C. ab. CYP51), respectively .

科学研究应用

合成和生物学评估: N-(萘并[2,1-d]噻唑-2-基)-4-(苯磺酰基)丁酰胺衍生物已被合成并评估其生物活性。例如,Thabet 等人 (2011) 的一项研究涉及类似化合物的合成,这些化合物被筛选用于镇痛和抗炎活性 (Thabet, Helal, Salem, & Abdelaal, 2011).

腐蚀抑制: 与 N-(萘并[2,1-d]噻唑-2-基)-4-(苯磺酰基)丁酰胺相关的化合物已被用作腐蚀抑制剂。Saraswat 和 Yadav (2020) 报告了为此目的合成的喹喔啉衍生物,证明了它们在酸性环境中保护低碳钢的有效性 (Saraswat & Yadav, 2020).

药物设计与发现: 该化合物及其衍生物在药物发现中具有潜力,特别是作为各种治疗靶标的抑制剂。例如,Vulpetti 等人 (2006) 通过基于结构的药物设计发现了有效且选择性的 CDK2 抑制剂,涉及类似化学结构的衍生物 (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

抗菌活性: 多项研究合成了 N-(萘并[2,1-d]噻唑-2-基)-4-(苯磺酰基)丁酰胺的衍生物,并评估了它们的抗菌特性。Raval、Naik 和 Desai (2012) 通过微波辅助合成类似化合物展示了这一应用,这些化合物显示出显着的抗菌和抗真菌活性 (Raval, Naik, & Desai, 2012).

材料科学应用: 这些化合物在材料科学中也有应用。例如,Zhu 等人 (2017) 开发了一种合成苯并噻唑和萘并[2,1-d]噻唑的新方法,这在材料合成和改性中具有重要意义 (Zhu, Yang, Xiao, Song, Liang, & Deng, 2017).

有机合成和表征: Aleksandrov、El’chaninov 和 Stepanov (2018) 对萘稠合 2-(呋喃-2-基)-1,3-噻唑的合成和表征进行了研究,这与有机合成领域相关 (Aleksandrov, El’chaninov, & Stepanov, 2018).

属性

IUPAC Name |

4-(benzenesulfonyl)-N-benzo[g][1,3]benzothiazol-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)23-21-22-18-13-12-15-7-4-5-10-17(15)20(18)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFLNYGOQCUSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

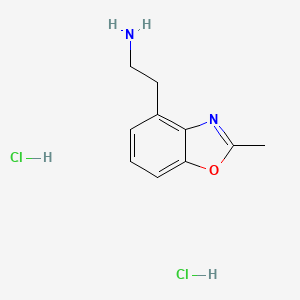

![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)

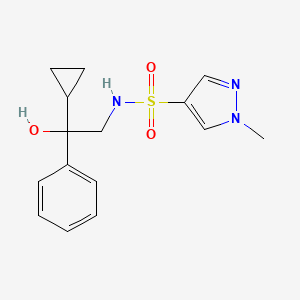

![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)

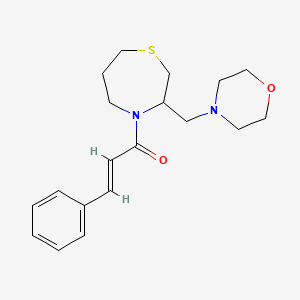

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)

![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)

![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)